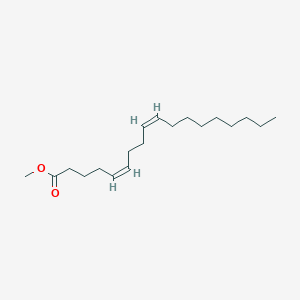

5,9-Octadecadienoic acid, methyl ester, (Z,Z)-

Description

BenchChem offers high-quality 5,9-Octadecadienoic acid, methyl ester, (Z,Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,9-Octadecadienoic acid, methyl ester, (Z,Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (5Z,9Z)-octadeca-5,9-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11,14-15H,3-9,12-13,16-18H2,1-2H3/b11-10-,15-14- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWLYBBQNPBFRK-JPTBNZNUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCC=CCCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CC/C=C\CCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Natural Occurrence & Analytical Profiling of 5,9-Octadecadienoic Acid Methyl Ester

The following technical guide is structured to address the specific biochemical and analytical profile of 5,9-Octadecadienoic acid methyl ester .

Executive Summary & Chemical Identity

5,9-Octadecadienoic acid methyl ester (CAS: 15541-13-6 for the acid) is the fatty acid methyl ester (FAME) derivative of Taxoleic Acid (cis-5,cis-9-18:2).

While the methyl ester form is occasionally reported as a minor volatile component in specific insect pheromones or essential oils, it is predominantly encountered in drug development and lipidomics as the analytical surrogate for Taxoleic acid. Taxoleic acid is a Polymethylene-Interrupted Fatty Acid (PMI-FA) , distinct from the common methylene-interrupted linoleic acid (9,12-18:2).

Key Distinction for Researchers:

-

In Nature (Biogenic): Exists primarily as acyl chains in Triacylglycerols (TAGs) and Phospholipids (PLs).

-

In Analysis (Analytical): Converted to the Methyl Ester (FAME) via transesterification for GC-MS detection.

Chemical Structure Data

| Property | Detail |

| IUPAC Name | Methyl (5Z,9Z)-octadeca-5,9-dienoate |

| Common Name | Taxoleic Acid Methyl Ester |

| Formula | C19H34O2 |

| Molecular Weight | 294.47 g/mol |

| Double Bond Pattern | |

| Key Characteristic | The double bonds are separated by two methylene groups ( |

Natural Occurrence & Biological Sources

The parent acid (Taxoleic acid) is a chemotaxonomic marker for Gymnosperms, specifically the Taxaceae and Pinaceae families.

Primary Botanical Sources (Gymnosperms)

The most abundant natural source is the seed oil of the Yew tree (Taxus spp.) .

| Genus/Species | Tissue | Abundance (% of Total Fatty Acids) | Notes |

| Taxus baccata (English Yew) | Seed Oil | 12% – 16% | Primary commercial source. Found in TAGs. |

| Taxus canadensis | Seed/Needles | 9% – 12% | Co-occurs with Sciadonic acid (20:3 |

| Pinus spp. (Pines) | Seed Oil | 0.1% – 4.5% | Minor component compared to Pinolenic acid. |

| Larix leptolepis (Larch) | Seed Oil | ~2.7% | Co-occurs with |

Marine & Microbial Sources

Distinct from terrestrial plants, these organisms often incorporate the acid into phospholipids rather than storage lipids.

-

Slime Molds: Dictyostelium discoideum (First identified source).[1]

-

Marine Sponges: Erylus goffrilleri and Agelas sp.[1] (Often contain methoxylated analogs).[2]

-

Sea Anemones: Stoichactis helianthus.

Biosynthetic Pathway (Mechanistic Insight)

Unlike Linoleic acid (18:2

Pathway Visualization

The following diagram illustrates the divergence between the "Classic" (Linoleic) and "Unusual" (Taxoleic) biosynthetic pathways.

Figure 1: Divergent biosynthesis of Taxoleic Acid via Delta-5 Desaturation, distinct from the common Linoleic pathway.

Analytical Protocol: Detection & Validation

For drug development professionals identifying this compound in complex matrices, the following protocol ensures differentiation from the isobaric Linoleic acid methyl ester.

A. Sample Preparation (Lipid Extraction)

-

Method: Modified Folch or Bligh & Dyer extraction.

-

Critical Step: Use BHT (0.01%) as an antioxidant during extraction to prevent oxidation of the

double bond.

B. Derivatization (Methylation)

Since the free acid is non-volatile, it must be converted to the methyl ester.

-

Reagent:

in Methanol (14%) or -

Conditions: Heat at 70°C for 30 mins.

-

Warning: Avoid alkaline hydrolysis followed by diazomethane if precise quantification of native free fatty acids is required vs. total fatty acids.

C. GC-MS Identification Criteria

The methyl ester of Taxoleic acid elutes before Linoleic acid methyl ester on polar capillary columns (e.g., DB-23, CP-Sil 88) due to the

| Parameter | Taxoleic Acid ME (5,9-18:2) | Linoleic Acid ME (9,12-18:2) |

| Elution Order (Polar Column) | Elutes Earlier | Elutes Later |

| Molecular Ion (M+) | m/z 294 | m/z 294 |

| Base Peak | m/z 81 | m/z 67 or 81 |

| Diagnostic Fragment | m/z 141 (loss of methanol + cleavage) | m/z 150 |

| DMOX Derivative | Gap of 12 amu between C5-C6 | Gap of 12 amu between C9-C10 |

Expert Insight: For unequivocal structural confirmation, convert the FAME to a DMOX (4,4-dimethyloxazoline) derivative . The Mass Spectrum of the DMOX derivative will show a specific gap of 12 atomic mass units between m/z 153 and 165, proving the double bond is at position 5.

D. Workflow Diagram

Figure 2: Analytical workflow for the isolation and identification of Taxoleic Acid Methyl Ester.

Biological Significance in Drug Development

-

Membrane Fluidity: The polymethylene-interrupted structure creates a "kink" in the lipid bilayer different from methylene-interrupted PUFAs. This alters membrane permeability and receptor functionality.

-

Cytotoxicity:

-unsaturated fatty acids from Gymnosperms have shown specific cytotoxicity against hormone-dependent cancer cell lines, making them targets for lipophilic drug conjugation. -

Metabolic Stability: The unusual double bond position (

) renders this fatty acid resistant to standard

References

-

PubChem. (2025). 5,9-Octadecadienoic acid | C18H32O2.[3] National Library of Medicine. [Link]

-

Carballeira, N. M., et al. (2008). First total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid. Chemistry and Physics of Lipids. [Link]

-

Wolff, R. L., et al. (2001). Fatty Acid Composition of Pinaceae as Taxonomic Markers. Lipids. [Link]

-

D'yakonov, V. A., et al. (2020).[4] Natural compounds with bis-methylene-interrupted Z-double bonds: plant sources, strategies of total synthesis. Phytochemistry Reviews. [Link]

-

Choudhary, S., et al. (2007).[5] Fatty acid composition of Abies pindrow (West Himalayan fir). Pakistan Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. First total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for taxoleic acid (NP0249010) [np-mrd.org]

- 3. 5,9-Octadecadienoic acid | C18H32O2 | CID 53757320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural compounds with bis-methylene-interrupted Z-double bonds: plant sources, strategies of total synthesis, biologic… [ouci.dntb.gov.ua]

- 5. pjps.pk [pjps.pk]

Total synthesis of methyl cis,cis-5,9-octadecadienoate

This guide details the total synthesis of Methyl cis,cis-5,9-octadecadienoate (the methyl ester of Taxoleic acid).

This protocol is designed for research applications requiring high stereochemical purity (>98% Z,Z). Unlike standard linoleic acid isomers (9,12-diene), the 5,9-diene motif features an ethylene-interrupted system (two methylene groups between double bonds), which prevents the use of standard methylene-interrupted biosynthetic enzymes and necessitates a de novo chemical assembly.

The strategy selected is the Convergent Acetylide Coupling Route , utilizing 1,5-hexadiyne as the linchpin. This approach offers superior control over the skipped diene architecture compared to Wittig olefination, which often suffers from isomeric scramble in skipped systems.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C4-C5 and C10-C11 bonds to reveal three key fragments. The central "spacer" fragment is derived from 1,5-hexadiyne , which pre-installs the critical C5-C10 carbon skeleton and the necessary geometry for cis-reduction.

Strategic Disconnections

-

C1-C4 Head Group: Introduced via a 3-carbon homologation of the central core, followed by functional group interconversion (nitrile to ester).

-

C5-C10 Core: Derived from 1,5-hexadiyne.

-

C11-C18 Tail: Introduced via nucleophilic attack of the acetylide on 1-bromooctane.

The "Ethylene-Interrupted" Challenge

Standard polyunsaturated fatty acids (PUFAs) are methylene-interrupted (1,4-dienes). The 5,9-pattern is a 1,5-diene. The use of 1,5-hexadiyne perfectly maps to this geometry:

-

Hexadiyne:

-

Target (C5-C10):

Part 2: Experimental Workflow

Phase 1: Tail Assembly (Mono-alkylation)

Objective: Attach the C11-C18 hydrophobic tail to the core. Critical Control: Preventing dialkylation of the diyne.

-

Reagents: 1,5-Hexadiyne (Excess),

-Butyllithium ( -

Solvent: THF (anhydrous).

Protocol:

-

Cool a solution of 1,5-hexadiyne (2.0 equiv) in THF to -78°C under Argon.

-

Add

-BuLi (1.0 equiv) dropwise. The use of excess diyne statistically favors mono-lithiation. -

Add HMPA (1.0 equiv) to disrupt lithium aggregates and increase acetylide nucleophilicity. Warning: HMPA is carcinogenic; DMPU is a safer alternative.

-

Add 1-bromooctane (0.9 equiv) slowly.

-

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Quench with saturated

. Extract with hexane. -

Purification: Fractional distillation is required to separate the product (1,5-tetradecadiyne ) from unreacted hexadiyne and trace dialkylated by-products.

Phase 2: Head Assembly & Homologation

Objective: Construct the C1-C4 segment terminating in a methyl ester. Strategy: We utilize a "Nitrile Homologation" sequence. Direct alkylation with halo-esters is prone to side reactions with organolithiums. Using 1-chloro-3-iodopropane allows selective alkylation at the iodide, leaving a chloride handle for cyanide displacement.

Step 2A: Alkylation

-

Reagents: 1,5-tetradecadiyne (Product of Phase 1),

-BuLi, 1-chloro-3-iodopropane. -

Protocol:

-

Dissolve 1,5-tetradecadiyne in THF at -40°C.

-

Treat with

-BuLi (1.05 equiv) to generate the lithiated species. -

Add 1-chloro-3-iodopropane (1.2 equiv). The iodide is displaced selectively over the chloride.

-

Product: 1-chloro-4,8-heptadecadiyne.

-

Step 2B: Cyanation

-

Reagents: NaCN, DMSO.

-

Protocol:

-

Dissolve the chloro-intermediate in DMSO.

-

Add NaCN (1.5 equiv) and heat to 80°C for 4 hours.

-

Mechanism:

displacement of chloride by cyanide. -

Product: 5,9-octadecadienonitrile. (Note: Carbon count increases by 1. C17

C18).

-

Step 2C: Pinner Methanolysis

-

Reagents: Dry HCl gas, Methanol.[1]

-

Protocol:

-

Dissolve the nitrile in anhydrous methanol.

-

Bubble dry HCl gas through the solution at 0°C until saturation.

-

Stir at RT for 24 hours, then reflux for 2 hours.

-

Add water to hydrolyze the intermediate imidate salt to the ester.

-

Product: Methyl 5,9-octadecadienoate (Diyne precursor).

-

Phase 3: Stereoselective Hydrogenation

Objective: Convert the skipped diyne to the cis,cis-diene. Critical Control: Over-reduction to mono-enes or alkanes.

-

Catalyst: Lindlar Catalyst (

poisoned with lead). -

Poison: Quinoline (synthetic grade).

-

Solvent: Hexane/Ethanol (1:1).

Protocol:

-

Dissolve the diyne ester in Hexane/Ethanol.

-

Add Lindlar catalyst (5% by weight of substrate) and Quinoline (2 drops per 100mg substrate).

-

Purge with

(balloon pressure is sufficient). -

Monitoring: Monitor reaction progress via GC-FID or Ag-Ion TLC. The reaction is complete when the alkyne starting material disappears.

-

Filtration: Filter through Celite to remove Pd.

-

Purification: Flash chromatography (

, Hexane/EtOAc) or Ag-Ion Chromatography for high-purity separation of trace trans isomers.

Part 3: Data & Visualization

Synthesis Logic Diagram

Figure 1: Convergent synthetic pathway for the production of Methyl cis,cis-5,9-octadecadienoate.

Physicochemical Characterization Table[2][3][4]

| Parameter | Value / Characteristic | Validation Method |

| Molecular Formula | High-Res Mass Spec (HRMS) | |

| Molecular Weight | 294.48 g/mol | -- |

| Key IR Signals | 3010 | FTIR (Absence of 2200 |

| 1H NMR (Alkene) | 500 MHz NMR ( | |

| 1H NMR (Spacer) | Distinct from 1,4-diene ( | |

| Stereochemistry | Z,Z (cis,cis) | Absence of trans coupling (965 |

Part 4: Scientific Integrity & Validation

1. Causality of Experimental Choices

-

Why 1,5-Hexadiyne? Using 1,5-hexadiyne is the only efficient way to guarantee the "ethylene-interrupted" (skipped by 2 carbons) structure. Attempting to couple two separate alkyne fragments via an ethylene bridge (e.g.,

+ -

Why Nitrile Homologation? Direct alkylation of acetylides with halo-esters (e.g., methyl 4-bromobutanoate) often results in nucleophilic attack on the ester carbonyl by the acetylide (forming a ketone), even at low temperatures. The nitrile group is inert to the acetylide under these conditions, ensuring high chemoselectivity.

2. Self-Validating Protocols

-

The "Bis-Allylic" Check: In standard linoleic acid (9,12-diene), the bis-allylic protons (C11) appear at

2.77 ppm . In our target (5,9-diene), the protons between the double bonds (C7, C8) are not bis-allylic; they are homo-allylic. They will appear upfield, typically around -

Lindlar Monitoring: The reaction must be stopped exactly when hydrogen uptake ceases. Over-reduction leads to the mono-ene (oleic analog). The presence of Quinoline is non-negotiable; without it, Pd activity is too high, leading to isomerization (

) and over-reduction.

References

-

Carballeira, N. M., & Cruz, H. (1996). First total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid.[4] Lipids, 31, 1271–1274.

- Grounding: Establishes the 1,5-hexadiyne coupling strategy for 5,9-diunsaturated f

- Gunstone, F. D. (2007). The Chemistry of Oils and Fats: Sources, Composition, Properties, and Uses. Blackwell Publishing. Grounding: Authoritative text on fatty acid nomenclature and physical properties of skipped dienes.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14150638: 5,9-Octadecadienoic acid, methyl ester, (Z,Z)-.

-

Grounding: Verification of chemical structure, molecular weight, and identifiers.[6]

-

-

Rakoff, H. (1988).[7] Preparation of methyl cis-9,cis-12,cis-15-octadecatrienoate-15,16-d2...[7] Lipids, 23(4), 280-5.[7]

- Grounding: Provides validation for the Lindlar reduction protocols and P-2 Nickel usage in similar skipped systems.

Sources

- 1. aocs.org [aocs.org]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. 9,12-Octadecadienoic acid (Z,Z)-, methyl ester [webbook.nist.gov]

- 4. First total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,9-Octadecadienoic acid, methyl ester, (Z,Z)- | C19H34O2 | CID 14150638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of methylcis-9,cis-12,cis-15-octadecatrienoate-15,16-d 2 and methylcis-9,cis-12,cis-15-octadecatrienoate-6,6,7,7-d 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the enzymatic pathways for 5,9-octadecadienoic acid synthesis

An In-Depth Technical Guide to the Enzymatic Pathways for 5,9-Octadecadienoic Acid Synthesis

Executive Summary

5,9-Octadecadienoic acid is a non-methylene-interrupted fatty acid (NMIFA), a class of lipids distinguished by unconventional double bond positioning.[1][2] Found in select marine invertebrates and plant seed oils, these molecules exhibit significant biological activities, including potential anti-cancer and antiplasmodial properties, making them compelling targets for researchers in drug development.[3] This guide provides a comprehensive exploration of the proposed enzymatic pathways for the synthesis of 5,9-octadecadienoic acid. We will delve into the key enzymes, particularly fatty acid desaturases, and present a detailed, field-proven experimental workflow for their identification and functional characterization. This document is designed to serve as a foundational resource for scientists investigating the biosynthesis of these unique and potentially therapeutic fatty acids.

Introduction to 5,9-Octadecadienoic Acid and Non-Methylene-Interrupted Fatty Acids (NMIFAs)

Fatty acids are typically categorized by the arrangement of their double bonds. The vast majority of naturally occurring polyunsaturated fatty acids (PUFAs), such as linoleic acid (a Δ9,12 diene), are "methylene-interrupted," meaning their double bonds are separated by a single methylene (-CH₂) group. In contrast, NMIFAs possess double bonds separated by two or more methylene groups, a structural feature that imparts distinct chemical properties and biological functions.[1][2]

5,9-octadecadienoic acid (also known as taxoleic acid) is a C18 NMIFA with cis double bonds at the Δ5 and Δ9 positions.[4] Its structure deviates from the common C18 PUFAs, suggesting a specialized biosynthetic origin. These unusual fatty acids are most notably found in the lipids of marine sponges and molluscs, which are known for producing a diverse array of bioactive compounds.[3][5] The unique structure of Δ5,9 NMIFAs is believed to confer higher resistance to oxidative processes and has been linked to potent biological activities, including the inhibition of topoisomerase I, a critical enzyme in DNA replication and a target for cancer chemotherapy.[3] Understanding the enzymatic machinery responsible for their synthesis is the first step toward harnessing their therapeutic potential.

Proposed Biosynthetic Pathway for 5,9-Octadecadienoic Acid

The biosynthesis of common PUFAs from saturated precursors is a well-understood process involving a canonical sequence of desaturation and elongation steps. The synthesis of a Δ5,9 diene on a C18 backbone, however, requires a non-canonical enzymatic sequence. While the precise pathway in organisms that produce 5,9-octadecadienoic acid is still an active area of research, a highly plausible route can be proposed based on the known functions of fatty acid desaturases.

The pathway most likely initiates from the ubiquitous saturated fatty acid, stearic acid (18:0), and involves two sequential desaturation events catalyzed by a Δ9-desaturase and a Δ5-desaturase.

-

Step 1: Δ9-Desaturation: The synthesis begins with the introduction of a double bond at the Δ9 position of stearoyl-CoA by a Δ9-stearoyl-CoA desaturase . This is a fundamental reaction in lipid metabolism across many species, producing the monounsaturated fatty acid oleic acid (18:1Δ9).[6][7]

-

Step 2: Δ5-Desaturation: The crucial and unusual step is the subsequent desaturation of oleic acid at the Δ5 position by a Δ5-desaturase . This "front-end" desaturase acts on the existing C18 monounsaturated fatty acid to introduce a second double bond, yielding the final product, 5,9-octadecadienoic acid (18:2Δ5,9).

This proposed pathway is notable because Δ5-desaturases in mammals typically act on C20 fatty acids as part of the pathway leading to arachidonic acid.[8][9] The existence of a Δ5-desaturase capable of efficiently using a C18 substrate like oleic acid is a key enzymatic requirement for this biosynthetic route and likely represents a functional specialization in organisms that produce Δ5,9 NMIFAs.

Key Enzymatic Players: Fatty Acid Desaturases

Fatty acid desaturases are a family of enzymes that introduce double bonds into the acyl chains of fatty acids.[10] They are typically membrane-bound proteins that utilize a di-iron active site and require molecular oxygen and a source of electrons (usually from NADH or NADPH via cytochrome b5) to function.[10][11]

-

Δ9-Desaturases : This is arguably the most common desaturase, found in virtually all organisms. It creates a double bond between carbons 9 and 10 of a saturated fatty acyl-CoA, primarily acting on stearoyl-CoA (18:0) and palmitoyl-CoA (16:0).[12][13] Its role is fundamental in producing the monounsaturated fatty acids that are essential for membrane fluidity and serve as precursors for more complex lipids.

-

"Front-End" Desaturases (Δ5, Δ6) : These enzymes introduce double bonds between the existing double bond of a PUFA and the carboxyl group. In the well-known synthesis of arachidonic acid, a Δ6-desaturase first acts on linoleic acid (18:2Δ9,12), which is then elongated to 20:3Δ8,11,14, followed by the action of a Δ5-desaturase to produce arachidonic acid (20:4Δ5,8,11,14).[9][14] The discovery of a Δ5-desaturase that acts directly on a C18 monounsaturated precursor is central to validating the proposed pathway for 5,9-octadecadienoic acid.

Experimental Workflow for Enzyme Discovery and Characterization

Identifying and validating the function of a novel desaturase responsible for NMIFA synthesis requires a systematic approach combining bioinformatics, molecular biology, and analytical chemistry. The workflow below outlines a robust strategy for moving from a candidate gene to a functionally characterized enzyme.

Protocol 4.1: Heterologous Expression in Saccharomyces cerevisiae

Rationale: S. cerevisiae is an ideal host for characterizing fatty acid modifying enzymes. It is a simple eukaryote with well-understood genetics, and importantly, strains are available that are deficient in endogenous desaturase and elongase activities (e.g., the ole1Δ mutant).[15] This provides a "clean" background, ensuring that any novel fatty acid produced is the result of the introduced gene's activity. The use of an inducible promoter, such as the galactose-inducible GAL1 promoter in the pYES2 vector, allows for controlled expression of the candidate enzyme.[6]

Methodology:

-

Gene Synthesis and Cloning:

-

Synthesize the open reading frame (ORF) of the candidate desaturase gene, codon-optimized for yeast expression.

-

Incorporate restriction sites (e.g., BamHI and XhoI) at the 5' and 3' ends of the ORF via PCR.

-

Digest the purified PCR product and the pYES2 expression vector with the corresponding restriction enzymes.

-

Ligate the ORF into the pYES2 vector and transform into E. coli for plasmid amplification. Verify the construct sequence by Sanger sequencing.

-

-

Yeast Transformation:

-

Transform the verified plasmid (pYES2-[gene]) into a suitable S. cerevisiae strain (e.g., an ole1Δ mutant, which requires oleic acid for growth) using the lithium acetate method.[6]

-

Plate the transformed cells on selective synthetic complete (SC) dropout medium lacking uracil (SC-Ura) to select for successful transformants. Supplement the medium with 1% tergitol and oleic acid to support the growth of the ole1Δ strain.

-

-

Expression and Substrate Feeding:

-

Inoculate a single colony of transformed yeast into 5 mL of liquid SC-Ura medium containing 2% glucose and grow overnight.

-

Dilute the starter culture into 25 mL of induction medium (SC-Ura with 2% galactose instead of glucose) to an OD₆₀₀ of ~0.4.

-

Supplement the induction medium with the desired fatty acid precursor (e.g., 0.5 mM oleic acid) to test for Δ5-desaturase activity. Include 1% tergitol to aid fatty acid uptake.

-

Incubate the culture for 48-72 hours at 30°C with shaking.

-

Harvest the yeast cells by centrifugation and wash with sterile water. The cell pellet can be stored at -80°C until analysis.

-

Protocol 4.2: Fatty Acid Analysis by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying fatty acids. The process involves converting the fatty acids within the total lipid extract into their more volatile fatty acid methyl ester (FAME) derivatives. These FAMEs are then separated by GC based on their boiling points and chain lengths and identified by their characteristic mass spectra.

Methodology:

-

Lipid Extraction:

-

Resuspend the harvested yeast pellet in 2 mL of methanol.

-

Add 4 mL of chloroform to create a single-phase mixture (chloroform:methanol, 2:1 v/v).

-

Agitate vigorously for 30 minutes at room temperature.

-

Add 1.5 mL of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to clarify the phases and carefully collect the lower organic phase containing the total lipids.

-

-

Transesterification to FAMEs:

-

Dry the collected lipid extract under a stream of nitrogen gas.

-

Add 2 mL of 2% (v/v) sulfuric acid in methanol to the dried lipids.

-

Incubate at 80°C for 1 hour. This reaction simultaneously hydrolyzes lipids and methylates the free fatty acids.

-

Allow the reaction to cool, then add 2 mL of hexane and 1 mL of water.

-

Vortex thoroughly and centrifuge. The upper hexane layer now contains the FAMEs.

-

-

GC-MS Analysis:

-

Transfer the hexane layer to a clean GC vial.

-

Inject 1 µL of the sample onto a GC-MS system equipped with a suitable capillary column (e.g., a Supelcowax or HP-5MS column).[16]

-

Use a temperature program designed to separate C16-C20 FAMEs. A typical program might start at 150°C, hold for 1 minute, then ramp to 250°C at 5°C/min.

-

The mass spectrometer will fragment the eluting FAMEs, generating a unique fingerprint (mass spectrum) for each compound, allowing for unambiguous identification by comparison to authentic standards and spectral libraries.

-

Data Interpretation and Validation

The primary evidence for the function of the candidate desaturase will be the appearance of a new peak in the GC chromatogram from yeast fed the precursor, which is absent in control yeast (transformed with an empty vector). The mass spectrum of this new peak must match that of authentic 5,9-octadecadienoic acid methyl ester.

Quantitative analysis can be performed by comparing the peak area of the product to the peak areas of all fatty acids in the sample. This allows for the calculation of conversion efficiency and an assessment of substrate specificity, as summarized in the hypothetical data table below.

Table 1: Substrate Specificity and Conversion Efficiency of a Putative Δ5-Desaturase from a Marine Sponge

| Substrate Fed (0.5 mM) | Precursor Fatty Acid | Product Identified | Product Peak Area (% of Total FAs) | Conversion Efficiency (%)* |

| Oleic Acid (18:1Δ9) | 18:1Δ9 | 5,9-Octadecadienoic Acid | 18.5 | 35.2 |

| Palmitoleic Acid (16:1Δ9) | 16:1Δ9 | 5,9-Hexadecadienoic Acid | 2.1 | 5.8 |

| Linoleic Acid (18:2Δ9,12) | 18:2Δ9,12 | 5,9,12-Octadecatrienoic Acid | 11.3 | 21.0 |

| Stearic Acid (18:0) | 18:0 | No Δ5 product detected | 0.0 | 0.0 |

*Conversion Efficiency calculated as: [Product Area] / ([Product Area] + [Remaining Precursor Area]) x 100

Interpretation: The data in Table 1 would strongly support the identification of a Δ5-desaturase that shows a clear preference for oleic acid (18:1Δ9) as a substrate, validating its role in the proposed pathway for 5,9-octadecadienoic acid synthesis. The lower activity on other substrates helps to define its specific function.

Conclusion and Future Perspectives

The enzymatic synthesis of 5,9-octadecadienoic acid represents a fascinating deviation from canonical fatty acid metabolism, relying on the specialized action of a Δ5-desaturase on a C18 monounsaturated substrate. The workflow detailed in this guide provides a robust framework for identifying and characterizing the novel enzymes responsible for this pathway from unique biological sources like marine invertebrates.

Future research should focus on isolating and characterizing these desaturases from organisms known to produce high quantities of NMIFAs. Elucidating their protein structure and active site determinants will provide invaluable insights into the mechanisms of substrate specificity. Furthermore, understanding the regulatory networks that control the expression of these genes could pave the way for the biotechnological production of these valuable fatty acids in engineered microbial or plant systems, unlocking their full potential for therapeutic applications.

References

- Fatty acid synthesis - Wikipedia. (n.d.).

- Mead acid - Grokipedia. (n.d.).

- Monroig, Ó., et al. (2013). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. MDPI.

- Barnathan, G. (2009). Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties. PubMed.

- Biosynthetic pathway of mead acid and other polyunsaturated fatty... - ResearchGate. (n.d.).

- Ichi, I., et al. (2023). The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid. PMC.

- Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties | Request PDF - ResearchGate. (n.d.).

- Obukowicz, M. G., et al. (1998). Identification and Characterization of a Novel delta6/delta5 Fatty Acid Desaturase Inhibitor as a Potential Anti-Inflammatory Agent. PubMed.

- Carballeira, N. M., et al. (2009). First total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid. PMC.

- D'Andrea, D., & Leonardi, A. (2022). Desaturases: structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. University of St Andrews Research Portal.

- Sayanova, O., et al. (2001). Mutagenesis and heterologous expression in yeast of a plant Δ 6 ‐fatty acid desaturase. The Plant Journal.

- Gupta, A., et al. (2017). Review on Fatty Acid Desaturases and their Roles in Temperature Acclimatisation. Science Alert.

- Dallerac, A., et al. (2000). A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster. PNAS.

- Spychalla, J. P., et al. (1997). Identification of an animal ω-3 fatty acid desaturase by heterologous expression in Arabidopsis. PMC.

- Fatty acid desaturase - Wikipedia. (n.d.).

- 5,9-Octadecadienoic acid | C18H32O2 | CID 53757320 - PubChem. (n.d.).

- Nemoto, M., et al. (2013). Identification and Functional Analysis of Delta-9 Desaturase, a Key Enzyme in PUFA Synthesis, Isolated from the Oleaginous Diatom Fistulifera. PMC.

Sources

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. scialert.net [scialert.net]

- 8. grokipedia.com [grokipedia.com]

- 9. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 12. pnas.org [pnas.org]

- 13. Identification and Functional Analysis of Delta-9 Desaturase, a Key Enzyme in PUFA Synthesis, Isolated from the Oleaginous Diatom Fistulifera - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Identification of an animal ω-3 fatty acid desaturase by heterologous expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical standards for quantitative analysis of 5,9-Octadecadienoic acid methyl ester

Application Note & Protocol Guide

Part 1: Executive Summary & Technical Context

The Analytical Challenge

5,9-Octadecadienoic acid methyl ester (5,9-18:2 FAME), commonly known as Taxoleic acid methyl ester, is a polymethylene-interrupted fatty acid (PMI-FA). Unlike the ubiquitous Linoleic acid (9,12-18:2), which is "methylene-interrupted" (double bonds separated by a single methylene group), Taxoleic acid possesses a characteristic structure where double bonds are separated by three methylene groups (positions 5 and 9).

This structural nuance presents a significant analytical hurdle:

-

Isomeric Co-elution: On standard non-polar GC columns (e.g., 5% phenyl), 5,9-18:2 often co-elutes with or elutes very close to 9,12-18:2 (Linoleic) and 6,9-18:2 (an isomer found in some conifers and slime molds).

-

Mass Spectral Similarity: In Electron Ionization (EI) MS, FAME isomers yield nearly identical fragmentation patterns (m/z 294 molecular ion), rendering standard library matching insufficient for definitive isomer assignment without retention time mapping.

Scope of this Guide

This document details the quantitative analysis of 5,9-18:2 FAME using Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification and Mass Spectrometry (GC-MS) for purity confirmation. It prioritizes the use of high-polarity biscyanopropyl stationary phases to achieve baseline resolution of this specific isomer.

Part 2: Material Specifications & Handling

CRITICAL: 5,9-18:2 FAME is a polyunsaturated fatty acid (PUFA) susceptible to auto-oxidation. Strict adherence to handling protocols is required to maintain standard integrity.

Reference Standard Requirements

-

Purity: ≥ 99% (GC-FID verified).

-

Form: Neat liquid or solution in hexane/isooctane.

-

Storage: -20°C (minimum); -80°C (optimal).

-

Atmosphere: Store under Argon or Nitrogen headspace to prevent oxidative degradation.

Standard Preparation Workflow

Do not expose the neat standard to air for prolonged periods.

-

Stock Solution (10 mg/mL): Weigh 10 mg of neat standard into a Class A volumetric flask. Dissolve in Isooctane (2,2,4-Trimethylpentane) or Hexane (HPLC Grade). Note: Isooctane is preferred for GC-FID due to its stability and clean baseline.

-

Working Standards: Prepare a serial dilution range (e.g., 10, 50, 100, 250, 500 µg/mL) to establish the calibration curve.

Part 3: Method Development (The "Why" Behind the Protocol)

Column Selection Logic

The separation of FAME isomers relies on dipole-induced dipole interactions between the pi-electrons of the double bonds and the nitrile groups of the stationary phase.

-

Non-Polar (e.g., DB-5, HP-5): Separates primarily by boiling point. Ineffective for separating 5,9-18:2 from 9,12-18:2.

-

High Polarity (e.g., SP-2560, CP-Sil 88, HP-88): Highly effective. The biscyanopropyl phase interacts strongly with the double bond positions. The 5,9-isomer (PMI-FA) will exhibit a distinct Equivalent Chain Length (ECL) compared to the 9,12-isomer.

Figure 1: Decision matrix for GC column selection emphasizing the necessity of high-polarity phases for isomer resolution.

Part 4: Experimental Protocols

Protocol A: GC-FID Quantitative Analysis

Objective: Accurate quantification of 5,9-18:2 FAME in samples using an external standard curve.

1. Instrument Configuration

| Parameter | Setting / Specification |

| System | GC-FID (e.g., Agilent 7890/8890 or Thermo Trace 1300) |

| Column | SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm) |

| Carrier Gas | Hydrogen (40 cm/sec constant flow) or Helium (25 cm/sec) |

| Inlet | Split/Splitless (Split mode 10:1 to 50:1 depending on conc.)[1] |

| Inlet Temp | 250°C |

| Detector (FID) | 260°C; H2: 35 mL/min; Air: 350 mL/min; Makeup (N2): 25 mL/min |

2. Temperature Program (Optimized for Isomer Separation)

To ensure separation of 5,9-18:2 from the C18:1 and C18:2 cluster:

-

Initial: 140°C (Hold 5 min) - Focuses volatiles.

-

Ramp 1: 4°C/min to 240°C.

-

Hold: 240°C for 15-20 min.

-

Note: 5,9-18:2 typically elutes slightly earlier than 9,12-18:2 on SP-2560 phases due to the interaction mechanics of the Delta-5 double bond, but this must be confirmed with the standard.

-

3. Calibration & Calculation

-

Inject the working standard series (10–500 µg/mL).

-

Plot Peak Area (y-axis) vs. Concentration (x-axis).

-

Ensure Linearity (

). -

Calculate the Response Factor (RF) for the analyte.

Protocol B: GC-MS Identification (Purity Check)

Objective: Confirming the molecular identity and checking for oxidation products (e.g., peaks at M+16 or M+32).

1. Instrument Configuration

-

Column: Same as GC-FID (SP-2560) to maintain retention time correlation.

-

Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40–450 m/z.

2. Spectral Interpretation

-

Molecular Ion: Look for

(Parent). -

Characteristic Ions:

- (McLafferty rearrangement, characteristic of FAMEs).

- (Hydrocarbon series).

-

Differentiation: While the spectrum resembles Linoleic acid, the retention time on the polar column combined with the M+ ion confirms the identity against the certified standard.

Part 5: Quality Assurance & Validation

To ensure the data is trustworthy ("Trustworthiness" in E-E-A-T), the following validation steps are mandatory.

System Suitability Test (SST)

Before running samples, inject a "Resolution Check Mix" containing:

-

Stearic Acid Methyl Ester (18:0)[2]

-

Oleic Acid Methyl Ester (18:1 cis-9)[2]

-

Linoleic Acid Methyl Ester (18:2 cis-9,12)[2]

-

5,9-Octadecadienoic Acid Methyl Ester (Target)

Acceptance Criteria: Baseline resolution (

Limit of Detection (LOD) & Quantitation (LOQ)

-

LOD: Signal-to-Noise (S/N) ratio of 3:1.

-

LOQ: Signal-to-Noise (S/N) ratio of 10:1.

Recovery (Spike Check)

Spike a blank matrix (e.g., a saturated fat oil free of 18:2) with a known amount of 5,9-18:2 standard.[3][5]

-

Target Recovery: 90% – 110%.

Figure 2: Analytical workflow ensuring data integrity from system setup to final quantification.

References

-

Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives. The Lipid Web. Retrieved from [Link]

- Authoritative source on lipid mass spectrometry and fragmentation p

-

AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society. Retrieved from [Link]

- The gold standard regulatory method for FAME analysis using high-polarity columns.

-

Wolff, R. L., et al. (1995).[3] Separation of polymethylene-interrupted polyunsaturated fatty acid methyl esters by gas chromatography on a cyanopropyl polysiloxane stationary phase. Journal of the American Oil Chemists' Society. Retrieved from [Link]

- Seminal paper describing the specific separation behavior of PMI-FAs like 5,9-18:2 on polar columns.

- Industry standard protocols for handling oxid

Sources

Application Note: A Comprehensive Guide to Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

<

Abstract

This application note provides a detailed and scientifically grounded guide for the analysis of fatty acid methyl esters (FAMEs) using gas chromatography-mass spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for fatty acid profiling. This document moves beyond a simple recitation of steps, delving into the rationale behind methodological choices to ensure trustworthy and reproducible results. We will cover the entire workflow, from the critical derivatization step to instrumental analysis and data interpretation, supported by established protocols and troubleshooting insights.

Introduction: The Rationale for FAME Analysis via GC-MS

Fatty acids are fundamental biological molecules, serving as energy sources, structural components of cell membranes, and signaling molecules. Their accurate identification and quantification are crucial in diverse fields, including clinical diagnostics, nutritional science, and biofuel development.

Direct analysis of free fatty acids (FFAs) by gas chromatography is challenging due to their high polarity and low volatility. The carboxyl group of FFAs can lead to hydrogen bonding, causing poor peak shapes (tailing), and adsorption onto the GC column, which compromises analytical accuracy. To overcome these limitations, a derivatization step is essential. The most common and effective approach is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). This process, known as esterification or transesterification, replaces the acidic proton of the carboxyl group with a methyl group, thereby increasing volatility and reducing polarity, making the analytes amenable to GC separation.

GC-MS is the gold standard for FAME analysis, offering high-resolution separation and definitive identification. While flame ionization detection (FID) is also widely used for quantification, mass spectrometry provides invaluable structural information, confirming the identity of each FAME and aiding in the analysis of complex biological samples where co-elution with other matrix components can occur.

The Critical First Step: Sample Preparation and Derivatization

The conversion of fatty acids to FAMEs is the cornerstone of a successful analysis. The choice of derivatization method depends on whether the starting material contains free fatty acids or esterified fatty acids within complex lipids like triglycerides or phospholipids.

Common Derivatization Reagents and Their Mechanisms

Several reagents are commonly employed for FAME preparation, each with its own advantages and considerations:

-

Acid-Catalyzed Esterification/Transesterification: Reagents such as boron trifluoride in methanol (BF₃-methanol) or methanolic hydrochloric acid (HCl) are widely used. These reagents can esterify free fatty acids and transesterify esterified fatty acids. The reaction is typically carried out by heating the sample with the reagent.

-

Causality: The acid catalyst protonates the carboxyl group, making it more susceptible to nucleophilic attack by methanol.

-

-

Base-Catalyzed Transesterification: Reagents like sodium methoxide or potassium hydroxide in methanol are effective for the rapid transesterification of triglycerides at room temperature. However, they are not suitable for esterifying free fatty acids.

-

Causality: The methoxide ion is a strong nucleophile that attacks the carbonyl carbon of the ester linkage.

-

-

TMS-diazomethane: This reagent offers a simple and clean derivatization of free fatty acids into methyl esters.

A Word of Caution: The quality of derivatization reagents is paramount. The presence of water can hinder the esterification reaction, and reagent degradation can introduce artifacts into the analysis. It is crucial to use high-quality, low-moisture reagents and adhere to proper storage conditions.

Protocol: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is a widely applicable method for the preparation of FAMEs from a variety of sample matrices.

Materials:

-

Sample containing lipids (e.g., extracted oil, plasma, or tissue homogenate)

-

BF₃-Methanol solution (12-14% w/w)

-

Hexane or Heptane (GC grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Accurately weigh 1-25 mg of the lipid sample into a reaction vial. If the sample is in an aqueous solvent, it must first be evaporated to dryness.

-

Internal Standard Addition: For quantitative analysis, add a known amount of an internal standard. Odd-chain fatty acids like C17:0 or C19:0 are commonly used as they are typically absent in biological samples. The amount of internal standard should be in the range of the expected analyte concentrations.

-

Esterification: Add 2 mL of BF₃-Methanol to the vial. Cap the vial tightly.

-

Heating: Heat the mixture at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically for different sample types.

-

Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Phase Separation: Centrifuge the vial to achieve clear phase separation.

-

Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Final Sample: The dried hexane extract is now ready for GC-MS analysis.

The Analytical Engine: GC-MS Instrumentation and Parameters

The heart of the analysis lies in the separation and detection of the prepared FAMEs. Careful optimization of GC-MS parameters is essential for achieving high-quality data.

Gas Chromatography (GC) Parameters

The GC system separates the FAMEs based on their volatility and interaction with the stationary phase of the column.

Table 1: Typical GC Parameters for FAME Analysis

| Parameter | Recommended Setting | Rationale |

| Injector Type | Split/Splitless | Split injection is suitable for concentrated samples, while splitless is used for trace analysis. |

| Injector Temperature | 220-250°C | Ensures rapid volatilization of FAMEs without thermal degradation. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the analytes through the column. Hydrogen can offer faster analysis times. |

| Flow Rate | 1-2 mL/min | Optimal flow rate for good separation efficiency. |

| Column | Fused silica capillary column with a polar stationary phase (e.g., wax or cyanopropyl) | Polar columns provide excellent separation of FAMEs, including cis/trans isomers. The length and film thickness will influence resolution and analysis time. |

| Oven Temperature Program | A temperature gradient is typically used. For example: initial temp 50-100°C, hold for 1-2 min, ramp at 2-10°C/min to 200-250°C, hold for 5-10 min. | A programmed temperature increase allows for the separation of a wide range of FAMEs with different boiling points. |

Mass Spectrometry (MS) Parameters

The mass spectrometer ionizes the FAMEs eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio (m/z).

Table 2: Typical MS Parameters for FAME Analysis

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces characteristic and reproducible fragmentation patterns, which are useful for library matching and structural elucidation. |

| Ion Source Temperature | 230-250°C | Prevents condensation of analytes in the ion source. |

| Mass Range | 40-550 m/z | A wide mass range is scanned to capture the molecular ions and fragment ions of most common FAMEs. |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan mode acquires data over the entire mass range, which is useful for qualitative analysis and identification of unknowns. SIM mode monitors only a few specific ions, which significantly increases sensitivity and is ideal for quantitative analysis of target compounds. |

Data Analysis and Interpretation: From Peaks to Profiles

The output of a GC-MS analysis is a total ion chromatogram (TIC) and a series of mass spectra.

Peak Identification

Each peak in the TIC represents a separated compound. The identity of each FAME is confirmed by:

-

Retention Time: Comparing the retention time of the peak to that of a known standard.

-

Mass Spectrum: Comparing the fragmentation pattern of the peak's mass spectrum to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) or the spectrum of a pure standard.

Quantification

For quantitative analysis, an internal standard is crucial for correcting variations in sample preparation and instrument response. The concentration of each FAME is calculated by comparing its peak area to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

The relative amount of each FAME can be expressed as a percentage of the total FAMEs detected.

Ensuring Data Integrity: Quality Control and Troubleshooting

A robust analytical method requires a system of checks and balances to ensure the reliability of the results.

Quality Control Measures

-

Method Blanks: Analyze a blank sample (containing only the derivatization reagents and solvents) to check for contamination.

-

Calibration Standards: Regularly run a set of calibration standards to verify instrument performance and the accuracy of the calibration curve.

-

Reference Materials: Analyze a certified reference material with a known fatty acid composition to validate the entire analytical procedure.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for FAME Analysis by GC-MS

| Issue | Potential Cause(s) | Solution(s) |

| Poor Peak Shape (Tailing) | Incomplete derivatization; active sites in the GC system; column contamination. | Ensure complete derivatization; use a deactivated inlet liner; trim the front end of the column. |

| Ghost Peaks | Carryover from a previous injection; contamination in the syringe or injector. | Run a solvent blank; clean the syringe and injector port. |

| Low Sensitivity | Leaks in the GC-MS system; dirty ion source; incorrect MS tune. | Perform a leak check; clean the ion source; re-tune the mass spectrometer. |

| Inconsistent Retention Times | Fluctuations in carrier gas flow or oven temperature. | Check for leaks in the gas lines; verify the oven temperature program. |

| Poor Reproducibility | Inconsistent sample preparation; variability in injection volume. | Standardize the sample preparation protocol; use an autosampler for injections. |

Conclusion

The GC-MS analysis of fatty acid methyl esters is a powerful and versatile technique for fatty acid profiling. By understanding the principles behind each step of the workflow, from sample preparation to data analysis, researchers can develop and implement robust and reliable methods. This application note provides a comprehensive framework for achieving high-quality data, empowering scientists to confidently explore the complex world of fatty acids in their research and development endeavors.

References

-

Lopes, T. J., et al. (2018). Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. PubMed. Retrieved from [Link]

-

Bio-protocol. (2018). 2.7.7. Fatty Acid Methyl Ester (FAME) Analysis by GC–MS. Bio-protocol, 8(14), e2939. Retrieved from [Link]

-

Fisk, H. L., et al. (2010). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. PubMed. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]

- Tallman, K. A., &

Application Note: Derivatization of Fatty Acids to FAMEs for GC Analysis

Abstract

The analysis of fatty acids (FAs) in biological and food matrices is a cornerstone of lipidomics and nutritional quality control. However, intact fatty acids are highly polar and non-volatile, making them unsuitable for direct Gas Chromatography (GC) analysis. This guide details the chemical derivatization of fatty acids into Fatty Acid Methyl Esters (FAMEs), reducing polarity and increasing volatility. We present two field-validated protocols: Acid-Catalyzed Methylation (for total fatty acids including free fatty acids) and Base-Catalyzed Transesterification (for rapid analysis of glycerolipids).

Mechanism of Action

The conversion of lipids to FAMEs involves replacing the glycerol backbone (in triglycerides) or the hydroxyl group (in free fatty acids) with a methyl group.[1]

Reaction Pathway

The following diagram illustrates the transesterification of a triglyceride using methanol and a catalyst.

Figure 1: General reaction scheme for the transesterification of triglycerides to FAMEs.

Method Selection Guide

Choosing the correct catalyst is critical to experimental success. An incorrect choice can lead to incomplete derivatization or artifact formation.

| Feature | Acid-Catalyzed (BF₃/MeOH) | Base-Catalyzed (KOH/MeOH) |

| Primary Mechanism | Esterification & Transesterification | Transesterification Only |

| Target Substrates | Universal: FFAs, Triglycerides, Phospholipids, Sterol Esters | Restricted: Triglycerides, Phospholipids |

| Free Fatty Acids (FFAs) | Converts FFAs to FAMEs | Does NOT convert FFAs (Forms soaps) |

| Reaction Speed | Slow (requires heat, 15–60 mins) | Rapid (Room temp, <5 mins) |

| Safety/Stability | BF₃ is toxic; limited shelf life | Stable reagents; safer handling |

| Limitations | Can degrade CLA (Conjugated Linoleic Acid) | Sensitive to water (hydrolysis risk) |

| Recommended For | Total lipid profiling, biological tissues, blood plasma | Edible oils, refined fats, high-throughput screening |

Validated Protocols

Pre-requisite: Internal Standard Preparation

Scientific Rationale: To correct for physical losses during extraction and injection variability, an internal standard (IS) not present in the sample must be added before derivatization.

-

Recommended IS: Odd-chain saturated fatty acids (e.g., C17:0 Heptadecanoic acid or C19:0 Nonadecanoic acid).

-

Preparation: Dissolve 10 mg of C17:0 in 10 mL of Hexane or Toluene (1 mg/mL stock).

Protocol A: Acid-Catalyzed Methylation (BF₃-Methanol)

Based on AOCS Official Method Ce 2-66 Applicability: Total FA analysis (including FFAs) in blood, tissue, or complex extracts.

Reagents:

-

Boron Trifluoride (BF₃) in Methanol (14% w/v).[2] Note: Fresh reagent is critical.

-

Hexane (HPLC Grade).

-

Methanol (Anhydrous).[3]

Procedure:

-

Sample Prep: Place 1–10 mg of lipid extract into a screw-cap glass tube (Teflon-lined cap).

-

IS Addition: Add 100 µL of Internal Standard solution. Evaporate solvent under Nitrogen (

). -

Solubilization: Add 0.5 mL Toluene or Hexane to dissolve the lipid residue.

-

Derivatization: Add 1.0 mL of BF₃-Methanol reagent.

-

Reaction: Cap tightly. Heat at 100°C for 45 minutes (or 60°C for 10 mins if only FFAs are present).

-

Critical Step: Ensure the cap is tight to prevent methanol evaporation, which alters reaction kinetics.

-

-

Quenching: Cool to room temperature. Add 1.0 mL Distilled Water to stop the reaction.

-

Extraction: Add 1.0 mL Hexane . Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 2000 rpm for 3 minutes. The top layer contains the FAMEs.[4][5]

-

Collection: Transfer the top (Hexane) layer to a GC vial containing anhydrous

(to remove residual water).

Protocol B: Base-Catalyzed Transesterification (KOH-Methanol)

Based on IUPAC Method 2.301 Applicability: Refined vegetable oils, fats with low FFA content (<0.5%).

Reagents:

-

0.5 M Potassium Hydroxide (KOH) in Methanol.

-

Isooctane or Hexane.

Procedure:

-

Sample Prep: Weigh ~50 mg of oil into a glass tube.

-

Solubilization: Add 2.0 mL of Isooctane (or Hexane).

-

Derivatization: Add 0.2 mL of 0.5 M KOH-Methanol .

-

Reaction: Vortex vigorously for 1 minute at room temperature. The solution should become clear.

-

Neutralization (Optional): Some protocols suggest adding solid

to neutralize excess alkali to protect the GC column. -

Separation: Allow phases to settle. The upper layer contains FAMEs and is ready for direct injection.

GC Analysis Parameters

Successful separation of FAME isomers (especially cis/trans and Omega-3/6) requires high-polarity columns.

Column Selection

| Column Type | Phase Description | Application |

| CP-Sil 88 / HP-88 | Biscyanopropyl polysiloxane | Gold Standard. Separates cis/trans isomers and positional isomers. |

| DB-FastFAME | Cyanopropyl-based | High-speed analysis (run times <15 mins). |

| DB-23 | (50%-Cyanopropyl)-methylpolysiloxane | Good general purpose, less resolution for complex isomers. |

Instrument Configuration (Agilent 8890/7890 example)

-

Inlet: Split/Splitless (Split ratio 10:1 to 50:1 depending on concentration). Temp: 250°C.

-

Carrier Gas: Helium (1.0 mL/min constant flow) or Hydrogen (faster linear velocity).

-

Detector: FID at 260°C (Air: 400 mL/min,

: 30 mL/min, Makeup ( -

Temperature Program (Standard 100m Column):

-

Hold 140°C for 5 min.

-

Ramp 4°C/min to 240°C.

-

Hold 240°C for 15 min.

-

Troubleshooting & Quality Control

Common Failure Modes

-

Low Recovery of PUFAs: Oxidation occurred.[7] Solution: Add BHT (Butylated hydroxytoluene) to solvents and purge tubes with Nitrogen.

-

Ghost Peaks: Contamination from plasticizers. Solution: Use only glass and Teflon ; avoid plastic pipette tips for organic solvents.

-

Incomplete Reaction: Presence of mono/di-glycerides in chromatogram. Solution: Check water content in reagents (water inhibits the reaction).

Workflow Visualization

The following diagram outlines the decision process and workflow for Protocol A (Acid-Catalyzed).

Figure 2: Step-by-step workflow for Acid-Catalyzed Derivatization.

References

-

AOCS Official Method Ce 2-66 . Preparation of Methyl Esters of Fatty Acids.[2][4][6][8][9][10][11][12][13][14] American Oil Chemists' Society.[2][14] Available at: [Link]

-

IUPAC Standard Method 2.301 . Preparation of Fatty Acid Methyl Ester.[2][4][6][8][9][10][12][14][15] International Union of Pure and Applied Chemistry.[14] Citation details available at: [Link]

-

Agilent Technologies . Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC. Application Note 5994-0654EN. Available at: [Link]

Sources

- 1. technoilogy.it [technoilogy.it]

- 2. library.aocs.org [library.aocs.org]

- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. internationaloliveoil.org [internationaloliveoil.org]

- 5. agilent.com [agilent.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. hpst.cz [hpst.cz]

- 11. Preparation of Methyl Esters of Fatty Acids [library.aocs.org]

- 12. AOCS Official Method Ce, “Preparations of Methyl Esters of Fatty Acids,” 1997, pp. 2-66. - References - Scientific Research Publishing [scirp.org]

- 13. selectscience.net [selectscience.net]

- 14. library.aocs.org [library.aocs.org]

- 15. agilent.com [agilent.com]

Application Note: High-Resolution Analysis of 5,9-Octadecadienoic Acid Methyl Ester (5,9-18:2) in Metabolic Profiling

Abstract

This application note details the protocol for the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) quantification of 5,9-octadecadienoic acid methyl ester (5,9-ODAME) . Also known as the methyl ester of Taxoleic Acid , this polymethylene-interrupted fatty acid (PMI-FA) serves as a critical biomarker for specific dietary intakes (gymnosperm seed oils) and a tracer for non-canonical

Introduction & Biological Significance[1][2][3]

The Molecule

5,9-Octadecadienoic acid (Taxoleic acid) is a structural isomer of the common Linoleic acid. While Linoleic acid (9,12-18:[1][2]2) follows a "methylene-interrupted" pattern (double bonds separated by one -CH2- group), Taxoleic acid is "polymethylene-interrupted" (separated by more than one methylene group).

Biomarker Utility

In metabolic studies, the detection of 5,9-ODAME serves three distinct purposes:

-

Dietary Tracer (Exogenous): It is a specific biomarker for the consumption of oils from the Pinaceae and Taxaceae families (e.g., pine nuts), distinguishing these sources from common vegetable oils.

-

Metabolic Flux Probe (Endogenous): It acts as a reporter molecule for

5-desaturase (FADS1) activity acting on Oleic acid (18:1n-9), a pathway distinct from the classical -

Lipid Dysregulation: Accumulation of PMI-FAs is observed in specific marine organisms and can indicate unique elongation/desaturation anomalies in mammalian cell lines under genetic manipulation.

The Analytical Challenge

Standard non-polar GC columns (e.g., 5% phenyl) often fail to separate 5,9-18:2 from 9,12-18:2 due to identical molecular weights (294.5 Da) and similar boiling points. This protocol utilizes a biscyanopropyl polysiloxane stationary phase to achieve baseline resolution based on dipole-dipole interactions with the double bond geometry.

Metabolic Pathway Visualization

The following diagram illustrates the divergence between the classical Linoleic pathway and the Taxoleic pathway, highlighting why 5,9-18:2 is a specific marker for

Caption: Divergence of Taxoleic Acid biosynthesis via Δ5-Desaturase activity on Oleic Acid, distinct from the classical Linoleic pathway.

Experimental Protocol

Reagents & Standards

-

Internal Standard: Methyl Heptadecanoate (C17:0 ME) or Methyl Nonadecanoate (C19:0 ME).

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol (Sigma-Aldrich). -

Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation.

-

Reference Standard: 5,9-Octadecadienoic acid methyl ester standard (e.g., from Larodan or Matreya).

Sample Preparation: One-Step Transesterification

Note: This method converts both free fatty acids and acyl-lipids (TAGs, Phospholipids) into FAMEs.

-

Homogenization: Homogenize 50 mg of tissue or 200 µL of plasma in 1 mL of Chloroform:Methanol (2:1) .

-

Spike Internal Standard: Add 10 µg of C17:0 ME.

-

Phase Separation: Add 200 µL of 0.9% NaCl. Vortex vigorously for 1 min. Centrifuge at 3000 x g for 5 min.

-

Dry Down: Collect the lower organic phase (chloroform) and evaporate to dryness under a stream of nitrogen at 40°C.

-

Derivatization:

-

Resuspend residue in 1 mL of 14%

-Methanol . -

Incubate at 100°C for 10 minutes (tightly capped).

-

Critical: Do not overheat; PUFAs are labile.

-

-

Extraction of FAMEs:

-

Cool to room temperature.

-

Add 1 mL Hexane and 1 mL H2O .

-

Vortex for 1 min. Centrifuge.

-

-

Final Vialing: Transfer the upper hexane layer (containing 5,9-ODAME) to a GC vial with a glass insert.

GC-MS Instrumentation Parameters

The separation of the 5,9-isomer from the 9,12-isomer requires a high-polarity column.

| Parameter | Specification | Rationale |

| Column | SP-2560 or CP-Sil 88 (100m x 0.25mm x 0.2µm) | Biscyanopropyl phases separate FAMEs by double bond position and geometry. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet | Split (10:1 to 50:1), 250°C | Prevents column overload; ensures sharp peaks. |

| Oven Program | 140°C (5 min) | Slow ramp critical between 180-220°C to resolve C18 isomers. |

| Transfer Line | 250°C | Prevent condensation of high-boiling FAMEs. |

| Ion Source | EI (70 eV), 230°C | Standard ionization for library matching. |

| Scan Range | 40-400 m/z | Covers molecular ion ( |

Data Analysis & Identification

Chromatographic Resolution (ECL)

On a 100m SP-2560 column, the elution order is generally determined by the number of double bonds and their distance from the carboxyl group.

-

Elution Order: Stearic (18:0)

Oleic (18:1) -

Differentiation: 5,9-ODAME typically elutes before 9,12-ODAME on highly polar columns due to the interaction of the

-electrons with the cyano-stationary phase.

Mass Spectral Validation

While EI spectra of FAME isomers are similar, look for these diagnostic indicators:

-

Molecular Ion:

294 (Visible but weak). -

Base Peak:

67 or 79 (Typical for PUFAs). -

Diagnostic Fragment: Unlike methylene-interrupted FAMEs, PMI-FAMEs often show unique fragmentation patterns if analyzed via Covalent Adduct Chemical Ionization (CACI-MS/MS) using acetonitrile, though standard EI relies heavily on Retention Time (RT) matching with authentic standards.

Table 1: Retention Time & Ion Data (Example for SP-2560)

| Analyte | Common Name | Approx. RT (min)* | Quant Ion ( | Ref Ion ( |

| C18:1 n-9 | Methyl Oleate | 32.5 | 296 | 264 |

| 5,9-18:2 | 5,9-ODAME | 34.2 | 294 | 67, 95 |

| 9,12-18:2 | Methyl Linoleate | 35.8 | 294 | 67, 81 |

| 5,9,12-18:3 | Pinolenic ME | 37.1 | 292 | 79 |

*RTs are illustrative and must be validated with standards on your specific system.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from biological sampling to data processing for 5,9-ODAME.

Troubleshooting & Quality Control

-

Co-elution: If 5,9-ODAME co-elutes with Linoleic acid, lower the initial oven temperature to 100°C and decrease the ramp rate to 2°C/min.

-

Oxidation: PMI-FAs are highly susceptible to oxidation. Always use BHT during extraction and analyze samples within 24 hours of derivatization.

-

Identification Ambiguity: If EI-MS is insufficient for identification, consider preparing DMOX (4,4-dimethyloxazoline) derivatives. DMOX derivatives produce specific ions indicating the double bond position (Mass difference of 12 Da between carbons at the double bond site).

References

-

Christie, W. W. (2023). Polymethylene-interrupted fatty acids - Structure, composition and analysis. LipidWeb. [Link]

-

Wolff, R. L., et al. (2001). General characteristics of Pinus spp. seed fatty acid compositions. Lipids, 36(4), 439–451. [Link]

-

Destaillats, F., et al. (2005). Metabolites of 5,9,12-octadecatrienoic acid (pinolenic acid) in human blood lipids. Lipids, 40(6), 571-580. [Link]

-

Aued-Pimentel, S., et al. (2004). Determination of fatty acids in pine nut oil by GC-MS. Journal of Chromatography A, 1054(1-2), 235-239. [Link]

Sources

Application Note and Protocol for the Analysis of 5,9-Octadecadienoic Acid Methyl Ester

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the sample preparation and analysis of 5,9-octadecadienoic acid through its methyl ester derivative (5,9-octadecadienoic acid methyl ester) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the accurate and reproducible quantification of this specific fatty acid from various biological matrices. This guide emphasizes the rationale behind key procedural steps, ensuring scientific integrity and providing a self-validating system for reliable results.

Introduction: The Rationale for Derivatization

The direct analysis of free fatty acids, such as 5,9-octadecadienoic acid, by GC-MS presents significant analytical challenges. Due to their high polarity and the tendency to form hydrogen bonds, free fatty acids exhibit poor chromatographic peak shapes and low volatility, leading to inaccurate quantification.[1][2] To overcome these limitations, a derivatization step is essential to convert the fatty acids into more volatile and less polar derivatives.[1] The most common and effective approach is the esterification of fatty acids to form fatty acid methyl esters (FAMEs), which are readily analyzable by GC-MS.[1][2] This conversion neutralizes the polar carboxyl group, allowing for separation based on boiling point and the degree and position of unsaturation.[2]

This application note will detail the necessary steps for lipid extraction from biological samples, the subsequent transesterification/esterification to yield 5,9-octadecadienoic acid methyl ester, and the final analysis by GC-MS.

Experimental Workflow Overview

The overall process for the analysis of 5,9-octadecadienoic acid methyl ester can be broken down into three main stages: lipid extraction, derivatization to FAMEs, and GC-MS analysis. Each stage is critical for the accuracy and reproducibility of the final results.

Caption: General workflow for the analysis of 5,9-octadecadienoic acid methyl ester.

Materials and Reagents

Ensure all solvents are of high purity (e.g., HPLC or GC grade) and reagents are analytical grade to prevent contamination.

| Material/Reagent | Grade/Specification | Purpose |

| Chloroform | HPLC Grade | Lipid Extraction |

| Methanol | HPLC Grade | Lipid Extraction & Derivatization |

| Hexane or Heptane | GC Grade | FAME Extraction & GC Solvent |

| Boron Trifluoride (BF3) in Methanol | 14% (w/v) | Acid-Catalyzed Derivatization |

| Sodium Hydroxide (NaOH) in Methanol | 0.5 M | Base-Catalyzed Derivatization |

| Sodium Chloride (NaCl) Solution | Saturated | Washing Step |

| Anhydrous Sodium Sulfate | Analytical Grade | Drying Agent |

| Internal Standard (e.g., Methyl Nonadecanoate) | >99% Purity | Quantification |

| Nitrogen Gas | High Purity | Solvent Evaporation |

Detailed Protocols

Part 1: Lipid Extraction from Biological Samples

The choice of extraction method depends on the sample matrix. The Folch and Bligh & Dyer methods are widely used for their efficiency in extracting a broad range of lipids.[3]

Protocol: Modified Folch Extraction

This protocol is suitable for tissues, plasma, and cell cultures.

-

Homogenization: Homogenize a known weight of the biological sample (e.g., 100 mg of tissue) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the sample volume.

-

Internal Standard Addition: Prior to homogenization, add a known amount of an internal standard, such as methyl nonadecanoate (C19:0). The use of an odd-chain fatty acid is recommended as it is typically absent in most biological samples, thus preventing co-elution with endogenous fatty acids.[4]

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge at a low speed (e.g., 2000 rpm for 10 minutes) to separate the phases.

-

Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

-

Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of high-purity nitrogen gas at a temperature not exceeding 40°C to prevent lipid oxidation.

-

Storage: The dried lipid extract can be stored at -20°C or -80°C under a nitrogen atmosphere until derivatization.

Part 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

The conversion of the extracted lipids to FAMEs can be achieved through acid-catalyzed or base-catalyzed transesterification/esterification.

Protocol: Acid-Catalyzed Esterification using Boron Trifluoride (BF3)-Methanol

This method is effective for both free fatty acids and esterified fatty acids in lipids.[5][6]

-

Reagent Addition: To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF3) in methanol.

-

Reaction: Securely cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.

-

Cooling: After incubation, cool the reaction mixture to room temperature.

-

FAME Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube. Vortex vigorously for 1 minute.

-

Phase Separation and Collection: Centrifuge at 2000 rpm for 5 minutes to separate the phases. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Final Preparation: Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 100-200 µL) for GC-MS analysis.

Caption: Workflow for acid-catalyzed esterification of fatty acids.

Protocol: Base-Catalyzed Transesterification using Methanolic NaOH

This method is rapid and efficient for transesterifying glycerolipids but does not esterify free fatty acids.[6]

-

Reagent Addition: To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

-

Reaction: Cap the tube and heat at 80°C for 10 minutes.[6]

-

Cooling and Acidification: Cool the tube to room temperature. To esterify any free fatty acids that may be present, a subsequent acid-catalyzed step can be added. Add 2 mL of 14% BF3 in methanol and heat at 80°C for another 10 minutes.

-

FAME Extraction and Final Preparation: Follow steps 4-7 from the Acid-Catalyzed Esterification protocol.

Part 3: GC-MS Analysis

The analysis of FAMEs is typically performed on a GC system coupled with a mass spectrometer.

GC-MS Parameters

The following are typical starting parameters that may require optimization based on the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-23, SP-2560, or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temp 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | m/z 50-500 |

Identification and Quantification

-